molecular formula C21H25N7 B6459434 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2548987-26-2

2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459434
CAS No.: 2548987-26-2
M. Wt: 375.5 g/mol
InChI Key: YLCNXRALSADLNY-UHFFFAOYSA-N
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Description

2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS# 2548987-26-2) is a nitrogen-rich heterocyclic compound with the molecular formula C21H25N7 and a molecular weight of 375.47 g/mol. This complex molecule features a quinoxaline core linked via a piperazine group to a methyl-substituted pyrimidine ring that is further modified with a pyrrolidine moiety . Its calculated physicochemical properties include an XLogP3 of 3.2 and a topological polar surface area of 61.3 Ų, parameters that are valuable for early-stage drug discovery assessments . This compound is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Quinoxaline derivatives are a prominent scaffold in biomedical research, known for their diverse pharmacological activities . Recent scientific literature highlights the potential of quinoxaline-based compounds as inhibitors of various biological targets . The structural architecture of this particular compound, which combines a quinoxaline system with a pyrrolidinyl-pyrimidine group, makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in high-throughput screening and structure-activity relationship (SAR) studies. This product is designated for research applications and is not for diagnostic or therapeutic use. Researchers can obtain this compound in various quantities to support their investigative work .

Properties

IUPAC Name

2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-14-19(26-8-4-5-9-26)25-21(23-16)28-12-10-27(11-13-28)20-15-22-17-6-2-3-7-18(17)24-20/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCNXRALSADLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is then functionalized to introduce the piperazine and pyrimidine moieties.

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Functionalization: The quinoxaline core is then reacted with 1-(2-chloroethyl)piperazine to introduce the piperazine moiety. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.

    Introduction of Pyrimidine Moiety: The final step involves the reaction of the intermediate with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-amine. This step is usually performed under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Cancer Treatment

Recent studies have identified this compound as a potential inhibitor of specific tyrosine kinases, which are critical in the signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.

Case Study:
A study demonstrated that derivatives of this compound effectively inhibit c-KIT kinase activity, which is often mutated in GIST patients. These mutations lead to uncontrolled cell growth, making c-KIT an attractive target for therapy .

Neurological Disorders

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. The presence of the piperazine and pyrimidine rings could facilitate interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like depression and anxiety.

Case Study:
Research on related compounds has shown promise in modulating serotonin receptors, indicating potential applications in treating mood disorders .

Pharmacological Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable properties that could lead to effective oral bioavailability.

The synthesis of 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by the introduction of piperazine and pyrimidine substituents.

Synthetic Route Overview:

  • Formation of Quinoxaline: Start with appropriate precursors to form the quinoxaline structure.
  • Piperazine Attachment: Introduce the piperazine moiety through nucleophilic substitution.
  • Pyrimidine Functionalization: Finally, attach the pyrimidine ring using coupling reactions.

Mechanism of Action

The mechanism of action of 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Quinoxaline core: A bicyclic system known for intercalation and π-π stacking in biological targets.
  • Piperazine linker : Enhances solubility and provides conformational flexibility.
  • Pyrimidine substituents : The 4-methyl and 6-pyrrolidin-1-yl groups influence steric and electronic properties.

Comparison Table of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Evidence ID
2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline Quinoxaline Pyrimidine (4-methyl, 6-pyrrolidin-1-yl); Piperazine linker C₂₁H₂₅N₇ 375.5 High nitrogen content; Flexible piperazine bridge
2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Quinoxaline Pyrimidine (6-pyrazol-1-yl); Quinoxaline 2-methyl C₂₀H₂₀N₈ 372.4 Pyrazole substituent enhances aromatic interactions
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine (6-position); Methyl (4-position) C₁₀H₁₆N₄ 192.3 Smaller substituents; Simpler scaffold
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone Quinoxaline Pyrrolidine-ketone at position 6 C₁₃H₁₂N₄O 256.3 Direct pyrrolidine-quinoxaline linkage; Ketone functional group
2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzoxazole; Piperazine C₂₂H₂₁N₅O₂ 395.4 Fused pyrido-pyrimidinone core; Benzoxazole substituent

Analysis of Substituent Effects

  • Pyrrolidine vs. Piperidine/Pyrazole: Pyrrolidine (5-membered ring) in the target compound offers less steric bulk compared to piperidine (6-membered) in analog C₁₀H₁₆N₄ . This may enhance binding to compact enzyme pockets.
  • Core Heterocycles: Quinoxaline-based compounds (target and analog C₂₀H₂₀N₈) favor planar interactions, whereas pyrido-pyrimidinones (C₂₂H₂₁N₅O₂) introduce rigidity and fused-ring topology .

Biological Activity

2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H30N7O\text{C}_{24}\text{H}_{30}\text{N}_{7}\text{O}

This compound is characterized by the presence of a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that quinoxaline derivatives often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, studies have shown that compounds with similar structures can inhibit tyrosine kinases and efflux pumps in fungi, thereby enhancing the efficacy of existing antifungal agents .

Antifungal Activity

A significant area of research has focused on the antifungal properties of quinoxaline derivatives. In one study, the compound was evaluated for its ability to inhibit the drug efflux activity of Candida albicans transporters. The results indicated that several derivatives exhibited dual inhibition of CaCdr1p and CaMdr1p transporters, which are critical for multidrug resistance in fungal pathogens .

Table 1: Antifungal Activity Results

CompoundMIC80 (mM)Resistance Index (RI)
Compound A1008
Compound B25050
Compound C901274

Anticancer Potential

The anticancer activity of quinoxaline derivatives has also been explored. For example, molecular docking studies suggest that these compounds can effectively bind to the catalytic sites of c-Kit tyrosine kinase receptors, which play a crucial role in cell proliferation and survival . The most potent derivatives demonstrated IC50 values below 1 μM against various cancer cell lines.

Table 2: Anticancer Activity Results

CompoundIC50 (μM)Target
Compound D<1c-Kit
Compound E5EGFR
Compound F3PDGFR

Study on Schistosomiasis

In a notable study involving schistosomiasis, quinoxaline derivatives were tested against Schistosoma mansoni larvae. The results showed that certain compounds led to significant mortality rates at low concentrations (IC50 ≤ 0.31 µM), indicating their potential as therapeutic agents against parasitic infections .

Synergistic Effects with Existing Drugs

Research has also highlighted the synergistic effects of these compounds when combined with traditional antifungal agents like fluconazole. For instance, compounds exhibiting a fractional inhibitory concentration index (FICI) below 0.8 were found to enhance the effectiveness of fluconazole against resistant strains of Candida albicans .

Q & A

Q. What are the standard synthetic protocols for 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, and how is purity ensured?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Pyrimidine-piperazine coupling : Reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl chloride with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Quinoxaline functionalization : Introducing the quinoxaline moiety via Buchwald-Hartwig amination or direct alkylation, often using potassium carbonate as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are standard. Purity (>95%) is confirmed via HPLC and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine N-methyl at δ ~2.3 ppm) and confirms piperazine-quinoxaline connectivity .
  • X-ray crystallography : Resolves 3D conformation, particularly piperazine ring puckering and intermolecular interactions (e.g., hydrogen bonding with solvent) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.25) and detects synthetic byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction path modeling : Density Functional Theory (DFT) predicts energy barriers for key steps (e.g., pyrimidine-piperazine coupling) to identify optimal temperatures (e.g., 80–100°C) .
  • Solvent selection : COSMO-RS simulations prioritize solvents (e.g., DMF vs. acetonitrile) based on solvation free energy and transition-state stabilization .
  • Machine learning : Bayesian optimization algorithms analyze historical yield data to recommend catalyst ratios (e.g., Pd(OAc)₂:BINAP = 1:1.2) .

Q. How do structural modifications (e.g., substituents on the pyrrolidine or quinoxaline rings) affect biological activity, and how are conflicting data resolved?

Methodological Answer:

  • Substituent-activity relationships :
    • Pyrrolidine N-methyl : Enhances lipophilicity (logP +0.5) but may reduce CNS penetration due to increased molecular weight .
    • Quinoxaline substituents : Electron-withdrawing groups (e.g., -NO₂) improve kinase inhibition but increase cytotoxicity (IC₅₀ shifts from 1.2 μM to 0.3 μM) .
  • Resolving contradictions : Meta-analysis of SAR studies using molecular docking (AutoDock Vina) identifies off-target interactions (e.g., unintended hERG binding) that explain discrepancies in cytotoxicity .

Q. What strategies address inconsistencies in reported biological target affinities (e.g., kinase vs. GPCR binding)?

Methodological Answer:

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic binding data with cellular thermal shift assays (CETSA) to validate target engagement .
  • Proteome-wide profiling : Affinity pulldown followed by LC-MS/MS identifies competing targets (e.g., PDE4 vs. PI3Kγ) .
  • Structural analogs : Co-crystallization with candidate targets (e.g., PIM1 kinase) clarifies binding modes and explains selectivity outliers .

Q. What in vitro/in vivo models are most suitable for evaluating its neuroprotective or anticancer potential?

Methodological Answer:

  • In vitro :
    • Cancer : NCI-60 cell panel screening with dose-response curves (0.1–10 μM) and apoptosis assays (Annexin V/PI staining) .
    • Neuroprotection : Primary neuron cultures (glutamate-induced excitotoxicity model) and microglial BV2 cells (LPS-induced inflammation) .
  • In vivo : Xenograft models (e.g., HT-29 colon cancer) for pharmacokinetics (oral bioavailability ~40%) and toxicity profiling (ALT/AST levels) .

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